4-Chloro-2-cyclopropyl-6-methylpyridine
Description
4-Chloro-2-cyclopropyl-6-methylpyridine is a substituted pyridine derivative featuring a chloro group at position 4, a cyclopropyl group at position 2, and a methyl group at position 4. The pyridine core provides aromatic stability, while the substituents modulate electronic and steric properties, influencing reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H10ClN |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
4-chloro-2-cyclopropyl-6-methylpyridine |
InChI |
InChI=1S/C9H10ClN/c1-6-4-8(10)5-9(11-6)7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
ZXVGKUIBCJQYPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropyl-6-methylpyridine can be achieved through several methods, including:
Cyclopropylation of 4-chloro-6-methylpyridine: This involves the reaction of 4-chloro-6-methylpyridine with cyclopropyl halides under basic conditions.
Suzuki-Miyaura Coupling: This method involves the coupling of 4-chloro-6-methylpyridine with cyclopropylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropyl-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of 4-amino-2-cyclopropyl-6-methylpyridine.
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 4-chloro-2-cyclopropyl-6-methylpiperidine.
Scientific Research Applications
4-Chloro-2-cyclopropyl-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and cyclopropyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyridine and Pyrimidine Families
The compound shares structural similarities with other chloro-substituted heterocycles. Below is a comparative analysis based on substituent patterns, heterocycle type, and inferred applications (Table 1).
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Effects
- Chloro Substituent : The electron-withdrawing chloro group in all compounds reduces electron density at the aromatic ring, directing electrophilic substitution to specific positions. However, its position (C4 in pyridines vs. C2/C6 in pyrimidines) alters regioselectivity .
- Cyclopropyl vs.
- Pyridine vs. Pyrimidine : Pyrimidines (with two nitrogen atoms) exhibit lower basicity than pyridines, affecting solubility and binding affinity in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
